N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide
Description
N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrofuran moiety and a hydroxybutan-2-ylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-2-12(10-21)18-15(22)9-11-3-5-13(6-4-11)19-17(23)14-7-8-16(26-14)20(24)25/h3-8,12,21H,2,9-10H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIKCQVNGWAMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the nitrofuran core. This can be achieved through the nitration of furan, followed by the introduction of the carboxamide group via amide bond formation. The hydroxybutan-2-ylamino group is then introduced through a series of substitution reactions, often involving the use of protecting groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The hydroxybutan-2-ylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutan-2-ylamino group can form hydrogen bonds with active site residues, while the nitrofuran moiety can participate in redox reactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2-(1-hydroxybutan-2-ylamino)-2-oxoethyl]phenyl]-5-nitrofuran-2-carboxamide: shares similarities with other nitrofuran derivatives, such as nitrofurantoin and furazolidone.
Hydroxybutan-2-ylamino derivatives: Compounds with similar hydroxybutan-2-ylamino groups, such as certain beta-blockers.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
